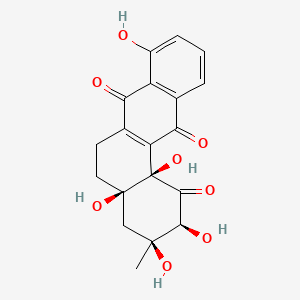
Sakyomicin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sakyomicin D is a natural product found in Nocardia with data available.
科学的研究の応用
Chemical Structure and Mechanism of Action
Sakyomicin D is structurally related to other angucyclines, characterized by a polyketide backbone. The compound exhibits its biological activities primarily through interactions with cellular targets such as DNA gyrase and RNA polymerase, which are crucial for bacterial replication and transcription. Research has indicated that this compound can inhibit the activity of these enzymes, leading to the suppression of bacterial growth and survival .
Antimicrobial Activity
1. Bacterial Inhibition:
this compound has demonstrated significant antibacterial properties against a range of pathogens. It has been particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Studies have reported minimum inhibitory concentrations (MICs) in the low microgram per milliliter range, indicating potent activity .
2. Fungal Activity:
In addition to its antibacterial effects, this compound has shown antifungal activity against various fungal strains. It inhibits the growth of fungi such as Candida species, which are known to cause opportunistic infections in immunocompromised patients .
Antitumor Properties
This compound exhibits cytotoxic effects against several cancer cell lines. Research has highlighted its potential in targeting specific types of cancer:
- Hepatocellular Carcinoma: The compound has shown IC50 values as low as 0.13 μM against HepG2 cells, indicating strong antiproliferative activity .
- Colon Cancer: In vitro studies have demonstrated that this compound effectively inhibits the growth of HT-29 and SW620 colon cancer cells with IC50 values ranging from 0.06 to 0.15 μg/mL .
- Pancreatic Cancer: this compound has also been evaluated for its effects on pancreatic cancer cell lines, where it exhibited preferential toxicity under nutrient-deprived conditions .
Case Study 1: Efficacy Against MRSA
A study conducted by researchers at the University of Tokyo evaluated the antimicrobial efficacy of this compound against MRSA strains. The results indicated that this compound had a MIC value of 0.03 µM, significantly inhibiting bacterial growth compared to standard antibiotics like vancomycin .
Case Study 2: Antitumor Activity in Vivo
In vivo experiments involving mouse models demonstrated that this compound could suppress tumor growth in pancreatic cancer models. The compound was administered at varying doses, revealing dose-dependent inhibition of tumor progression and highlighting its potential as a therapeutic agent in oncology .
Summary Table of Biological Activities
| Activity | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|
| Antibacterial | Methicillin-resistant Staphylococcus aureus | 0.03 µM |
| Antifungal | Candida spp. | Not specified |
| Antitumor (Hepatocellular Carcinoma) | HepG2 | 0.13 μM |
| Antitumor (Colon Cancer) | HT-29 | 0.06 μg/mL |
| Antitumor (Pancreatic Cancer) | Pancreatic cell lines | Dose-dependent effects |
特性
CAS番号 |
86413-77-6 |
|---|---|
分子式 |
C19H18O8 |
分子量 |
374.3 g/mol |
IUPAC名 |
(2S,3S,4aR,12bR)-2,3,4a,8,12b-pentahydroxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C19H18O8/c1-17(25)7-18(26)6-5-9-12(19(18,27)16(24)15(17)23)14(22)8-3-2-4-10(20)11(8)13(9)21/h2-4,15,20,23,25-27H,5-7H2,1H3/t15-,17+,18-,19+/m1/s1 |
InChIキー |
UQVQAGIDTKKVTM-LULLPPNCSA-N |
SMILES |
CC1(CC2(CCC3=C(C2(C(=O)C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
異性体SMILES |
C[C@@]1(C[C@@]2(CCC3=C([C@@]2(C(=O)[C@H]1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
正規SMILES |
CC1(CC2(CCC3=C(C2(C(=O)C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
Key on ui other cas no. |
86413-77-6 |
同義語 |
sakyomicin D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















